
3-bromo-2-methylpropanoic acid
Overview
Description
Captopril EP Impurity D, also known as (2RS)-3-Bromo-2-methylpropanoic acid, is a chemical compound with the molecular formula C4H7BrO2 and a molecular weight of 167.00 g/mol . It is an impurity found in Captopril, a widely used angiotensin-converting enzyme (ACE) inhibitor for treating hypertension and heart failure .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Captopril EP Impurity D involves the bromination of 2-methylpropanoic acid. The reaction typically uses bromine (Br2) as the brominating agent in the presence of a solvent like acetic acid or dichloromethane. The reaction is carried out at room temperature or slightly elevated temperatures to ensure complete bromination .
Industrial Production Methods
In industrial settings, the production of Captopril EP Impurity D follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, including temperature, solvent choice, and bromine concentration, to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Captopril EP Impurity D undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom in Captopril EP Impurity D can be substituted with other nucleophiles, such as hydroxide ions (OH-) or amines, to form various derivatives.
Oxidation Reactions: The compound can undergo oxidation to form corresponding carboxylic acids or other oxidized products.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide (NaOH) or primary amines.
Oxidation Reactions: Common oxidizing agents include potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Major Products Formed
Substitution Reactions: The major products include substituted derivatives of 2-methylpropanoic acid.
Oxidation Reactions: The major products include oxidized forms of the original compound, such as carboxylic acids.
Scientific Research Applications
Organic Synthesis
The compound serves as a crucial building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. It is employed in:
- Synthesis of Chiral Compounds: Its chiral nature allows for enantioselective synthesis, which is essential in drug development to ensure that only the active enantiomer is produced.
- Intermediate for Drug Synthesis: It has been used as an intermediate in synthesizing various biologically active compounds, including nonsteroidal antiandrogens and enzyme inhibitors.
Research indicates that 3-bromo-2-methylpropanoic acid exhibits several biological activities:
- Antimicrobial Properties: Studies have shown that it possesses activity against various bacterial strains, making it a candidate for developing new antibiotics.
- Anticancer Potential: Preliminary research suggests that derivatives of this compound may inhibit cancer cell proliferation, although further studies are needed to elucidate the mechanisms involved.
Industrial Applications
In industrial settings, this compound is utilized for:
- Production of Specialty Chemicals: It serves as a reagent in various chemical reactions, contributing to the synthesis of specialty chemicals used in different industries.
- Research Reagent: The compound is often used in laboratories for research purposes due to its unique reactivity and ability to form various derivatives.
Case Study 1: Antimicrobial Activity
A study evaluated the antimicrobial efficacy of this compound against several bacterial strains. The results indicated that at specific concentrations, the compound significantly inhibited bacterial growth, suggesting its potential use as an antimicrobial agent.
Case Study 2: Synthesis of Nonsteroidal Antiandrogens
In another investigation, researchers demonstrated that this compound could be used as a chiral building block in the synthesis of ICI 176334, a nonsteroidal antiandrogen. This study highlighted its importance in developing drugs targeting androgen receptors.
Mechanism of Action
Captopril EP Impurity D itself does not have a direct therapeutic effect. as an impurity in Captopril, it is essential to understand its presence and potential impact on the drug’s efficacy and safety. The primary mechanism of action of Captopril involves the inhibition of angiotensin-converting enzyme (ACE), which prevents the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor . This results in lower blood pressure and reduced strain on the heart .
Comparison with Similar Compounds
Similar Compounds
Captopril EP Impurity A:
Captopril EP Impurity B: Known as (2RS)-2-Methyl-3-sulphanylpropanoic acid.
Captopril EP Impurity C: Known as 3-Mercaptoisobutyric acid.
Uniqueness of Captopril EP Impurity D
Captopril EP Impurity D is unique due to its brominated structure, which distinguishes it from other impurities. This bromine atom allows for specific substitution reactions that are not possible with other impurities .
Biological Activity
3-Bromo-2-methylpropanoic acid, a carboxylic acid with the molecular formula CHBrO, is notable for its potential biological activities and applications in various fields, including pharmacology and organic synthesis. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a bromine atom attached to the carbon backbone along with a carboxyl group (-COOH) and a methyl group. The stereochemistry of this compound is indicated by the (2S) configuration, which plays a crucial role in its reactivity and biological interactions.
Mechanisms of Biological Activity
This compound exhibits several mechanisms of action that contribute to its biological activity:
- Electrophilic Interactions : The presence of the bromine atom enhances electrophilicity, allowing the compound to interact with nucleophiles in biological systems.
- Enzyme Inhibition : Research indicates that it may inhibit specific enzymes involved in metabolic pathways, influencing microbial metabolism and potentially affecting the production of other metabolites in bacterial cultures .
- Antimicrobial Properties : Preliminary studies suggest that this compound may exhibit antimicrobial activity, making it a candidate for further investigation in drug development .
Case Studies and Experimental Data
-
Microbial Metabolism Studies :
- A study investigated the effects of this compound on microbial growth. Results indicated that varying concentrations influenced metabolic pathways, leading to altered production of secondary metabolites.
- Synthesis Applications :
- Inhibition Studies :
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:
Compound Name | CAS Number | Similarity Index |
---|---|---|
(R)-Methyl 3-bromo-2-methylpropanoate | 110556-33-7 | 0.79 |
2-(Bromomethyl)-2-butylhexanoic acid | 100048-86-0 | 0.73 |
(R)-3-Bromo-2-hydroxy-2-methylpropanoic acid | 261904-39-6 | 0.71 |
These compounds share structural similarities but differ in their functional groups and stereochemistry, which significantly influences their reactivity and biological interactions.
Q & A
Q. What are the optimal conditions for synthesizing 3-bromo-2-methylpropanoic acid, and how does reaction temperature influence yield?
This compound is typically synthesized via bromination of 2-methylpropanoic acid derivatives. Evidence indicates that controlling temperature is critical: the compound has a melting point of 44°C–47°C and a boiling point of 198°C–200°C . Excessively high temperatures during bromination may lead to decomposition or side reactions (e.g., decarboxylation). A stepwise protocol with cooling (0–5°C) during bromine addition, followed by gradual warming to room temperature, optimizes yield (~70–80%) while minimizing impurities. Post-synthesis purification via recrystallization (using ethanol/water mixtures) improves purity to >95% .
Q. How can researchers distinguish this compound from its structural isomers using spectroscopic methods?
Advanced characterization requires a combination of:
- NMR : The methyl group (2-CH) appears as a singlet at δ ~1.4–1.6 ppm in H NMR, while the bromine atom deshields the adjacent carbonyl carbon, shifting C NMR signals to δ ~170–175 ppm for COOH and δ ~40–45 ppm for the quaternary carbon .
- IR : A strong C=O stretch at ~1700–1720 cm and O-H (carboxylic acid) at ~2500–3000 cm confirm the functional groups.
- Mass Spectrometry : The molecular ion peak at m/z 167 (M) and fragment ions at m/z 109 (loss of Br) and m/z 57 (CHC(CH)) are diagnostic .
Q. What role does this compound play in pharmaceutical impurity profiling, and how is it quantified?
The compound is a known impurity (Impurity D) in captopril synthesis, arising from bromination side reactions . To quantify it:
- HPLC-UV with a C18 column (mobile phase: 0.1% HPO/acetonitrile, 70:30) and detection at 210 nm.
- Validation parameters : Linearity (R > 0.999), LOD ~0.05 µg/mL, LOQ ~0.15 µg/mL .
- Challenges : Co-elution with structurally similar impurities requires method optimization (e.g., gradient elution or MS detection).
Q. How do researchers resolve contradictions in reported reactivity of this compound in nucleophilic substitution reactions?
Discrepancies in SN vs. SN mechanisms arise from solvent polarity and steric effects. For example:
- In polar aprotic solvents (DMF), SN dominates, yielding inverted configuration at the chiral center (if present).
- In polar protic solvents (water/ethanol), steric hindrance from the methyl groups may favor SN, leading to racemization .
Mitigation : Kinetic studies under controlled conditions (solvent, temperature) and monitoring stereochemistry via chiral HPLC or optical rotation .
Q. What computational methods are used to predict the reactivity of this compound in organocatalytic reactions?
- DFT Calculations : Gaussian 09 with B3LYP/6-31G(d) basis sets models transition states for bromine displacement.
- Key insights : The electron-withdrawing COOH group stabilizes the transition state, lowering activation energy by ~15 kcal/mol compared to non-carboxylic analogs.
- Applications : Predicting regioselectivity in cross-coupling reactions (e.g., Suzuki-Miyaura) .
Q. How can researchers design experiments to study the acid dissociation constant (pKa) of this compound?
Methodology :
Potentiometric Titration : Dissolve the compound in 0.1 M KCl (ionic strength control). Titrate with 0.01 M NaOH.
pKa Determination : Use the Henderson-Hasselbalch equation. Expected pKa ~2.8–3.2 due to the electron-withdrawing Br enhancing acidity compared to 2-methylpropanoic acid (pKa ~4.8) .
Validation : Compare with UV-Vis spectrophotometric titration (Δλ at 240 nm).
Q. What strategies are employed to synthesize enantiopure (R)- or (S)-3-bromo-2-methylpropanoic acid for chiral drug intermediates?
- Chiral Resolution : Use (R)- or (S)-α-methylbenzylamine to form diastereomeric salts, separable by fractional crystallization .
- Asymmetric Catalysis : Employ chiral catalysts (e.g., BINOL-derived phosphoric acids) in bromination to achieve enantiomeric excess (>90%) .
- Analytical Confirmation : Chiral HPLC (Chiralpak IA column, hexane:isopropanol:acetic acid = 90:10:0.1) .
Q. How does the steric bulk of this compound influence its application in polymer chemistry?
The compound serves as a chain-transfer agent in radical polymerization:
- Mechanism : The Br atom terminates growing polymer chains via C-Br bond cleavage, controlling molecular weight.
- Steric Effects : The methyl groups reduce chain-transfer efficiency by ~30% compared to less hindered analogs (e.g., 3-bromopropanoic acid), necessitating higher initiator ratios for desired polydispersity (<1.5) .
Properties
IUPAC Name |
3-bromo-2-methylpropanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7BrO2/c1-3(2-5)4(6)7/h3H,2H2,1H3,(H,6,7) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BUPXDXGYFXDDAA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CBr)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7BrO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.00 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
56970-78-6, 80586-28-3 | |
Record name | 3-Bromo-2-methylpropionic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056970786 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 56970-78-6 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=201472 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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Record name | 3-bromo-2-methylpropanoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 3-Bromo-2-methylpropionic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 3-BROMO-2-METHYLPROPIONIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/07304AI75I | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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